molecular formula C10H19NO3 B12411517 N-Octanoyl-D15-glycine

N-Octanoyl-D15-glycine

Cat. No.: B12411517
M. Wt: 216.35 g/mol
InChI Key: SAVLIIGUQOSOEP-PMELWRBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-D15-glycine is a deuterium-labeled derivative of N-Octanoyl-glycine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows researchers to study various aspects of the compound’s behavior, including its pharmacokinetics and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octanoyl-D15-glycine involves the acylation of glycine with octanoyl chloride in the presence of a base, followed by the incorporation of deuterium. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Octanoyl-D15-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Octanoyl-D15-glycine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Octanoyl-D15-glycine involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .

Comparison with Similar Compounds

N-Octanoyl-D15-glycine is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

Properties

Molecular Formula

C10H19NO3

Molecular Weight

216.35 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2

InChI Key

SAVLIIGUQOSOEP-PMELWRBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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